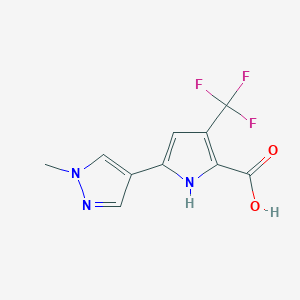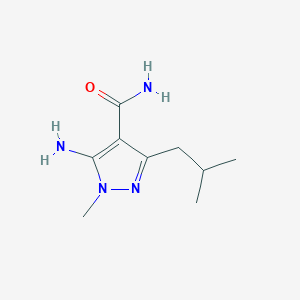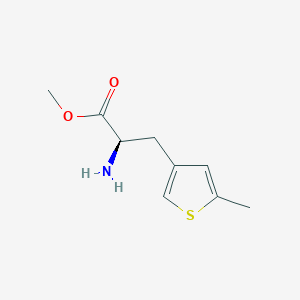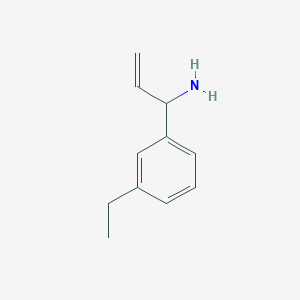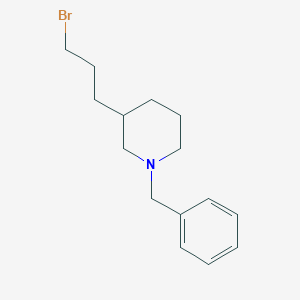
1-Benzyl-3-(3-bromopropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(3-bromopropyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five methylene bridges and one amine bridge The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromopropyl group attached to the third carbon of the piperidine ring
Méthodes De Préparation
The synthesis of 1-Benzyl-3-(3-bromopropyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, benzyl chloride, and 3-bromopropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route:
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-3-(3-bromopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form the corresponding amines.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction. For example, substitution with an amine would yield a secondary amine derivative.
Applications De Recherche Scientifique
1-Benzyl-3-(3-bromopropyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: It is used in studies to understand the structure-activity relationship of piperidine derivatives and their biological effects.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(3-bromopropyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(3-bromopropyl)piperidine can be compared with other piperidine derivatives such as:
1-Benzylpiperidine: Lacks the bromopropyl group and has different reactivity and biological activity.
3-(3-Bromopropyl)piperidine: Lacks the benzyl group and has different lipophilicity and membrane permeability.
Piperidine: The parent compound with no substituents, used as a basic building block in organic synthesis.
The uniqueness of this compound lies in the combination of the benzyl and bromopropyl groups, which confer specific chemical reactivity and biological activity that are not present in the simpler derivatives.
Propriétés
Formule moléculaire |
C15H22BrN |
|---|---|
Poids moléculaire |
296.25 g/mol |
Nom IUPAC |
1-benzyl-3-(3-bromopropyl)piperidine |
InChI |
InChI=1S/C15H22BrN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
Clé InChI |
CXFRCJRZDYSBDK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=CC=CC=C2)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


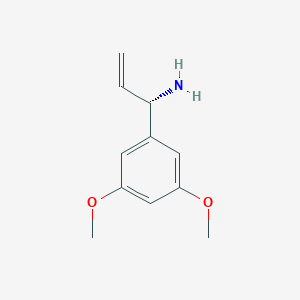
![methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B13037635.png)
![Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)


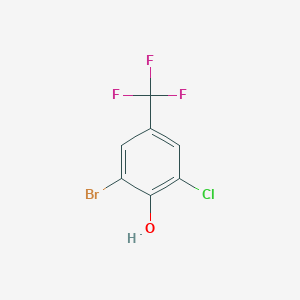
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)

